Mometasone Furoate Impurity A

Vue d'ensemble

Description

Mometasone Furoate Impurity A is a known impurity associated with the corticosteroid mometasone furoate. Mometasone furoate is widely used in pharmaceutical formulations for its anti-inflammatory and immunosuppressive properties. Impurities in pharmaceutical compounds are critical to identify and quantify as they can affect the safety, efficacy, and stability of the drug product .

Méthodes De Préparation

The preparation of Mometasone Furoate Impurity A involves synthetic routes that are typically derived from the manufacturing process of mometasone furoate itself. The synthesis often includes steps such as acylation, chlorination, and esterification. Specific reaction conditions, such as the use of acetonitrile and phosphate buffers, are employed to achieve the desired impurity profile . Industrial production methods focus on optimizing these reactions to ensure the impurity is present within acceptable limits as defined by regulatory guidelines .

Analyse Des Réactions Chimiques

Mometasone Furoate Impurity A undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of additional oxygen-containing functional groups.

Reduction: This process can reduce ketone or aldehyde groups to alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Toxicological assessments are crucial for understanding the safety profile of drugs containing mometasone furoate. Mometasone Furoate Impurity A is often included in nonclinical toxicology studies to evaluate its effects alongside the active pharmaceutical ingredient. These studies help in identifying any potential additive or synergistic effects when combined with other compounds, such as formoterol fumarate.

Key findings from toxicology studies include:

- Histopathological Analysis : Evaluations show significant changes in lymphoid tissues and organs in animal models exposed to mometasone furoate and its impurities .

- Dose-Response Relationships : Studies indicate that various doses of mometasone furoate lead to observable adverse effects, emphasizing the need for thorough impurity characterization .

Pharmaceutical Formulation

This compound plays a role in the formulation of corticosteroid medications. Understanding its properties aids in optimizing drug formulations to enhance stability and therapeutic efficacy. This impurity must be monitored during the manufacturing process to ensure that it remains within acceptable limits as specified by regulatory bodies.

Regulatory Compliance

The presence of impurities like this compound is subject to strict regulatory scrutiny. Regulatory agencies require comprehensive data on impurities for drug approval processes. This includes:

- Characterization : Detailed chemical characterization using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

- Quantification : Establishing acceptable limits for impurities through validated analytical methods.

Case Study 1: Multi-Gram Scale Synthesis

A recent study reported the synthesis of this compound on a multi-gram scale, highlighting its importance in toxicological studies and method development . The study emphasized the need for high-purity standards to facilitate accurate analytical assessments.

Case Study 2: Toxicological Assessment

In a toxicological study involving rats and dogs, researchers examined the effects of mometasone furoate and its impurities on various organ systems. The findings indicated significant adverse effects linked to both the active ingredient and its impurities, underscoring the importance of thorough impurity analysis .

Mécanisme D'action

As an impurity, Mometasone Furoate Impurity A does not have a direct mechanism of action like the parent compound, mometasone furoate. understanding its formation and behavior is essential for ensuring the overall efficacy and safety of the pharmaceutical product. The impurity can interact with the same molecular targets as mometasone furoate, potentially affecting the drug’s pharmacokinetics and pharmacodynamics .

Comparaison Avec Des Composés Similaires

Mometasone Furoate Impurity A can be compared with other known impurities of mometasone furoate, such as:

- Mometasone Furoate Impurity B

- Mometasone Furoate Impurity C

- Mometasone Furoate Impurity D Each impurity has a unique structure and formation pathway, which can influence the overall impurity profile of the drug product. This compound is unique in its specific synthetic route and the conditions under which it forms .

Activité Biologique

Mometasone furoate (MF) is a synthetic corticosteroid widely used for its anti-inflammatory properties in treating various conditions, including asthma, allergic rhinitis, and skin disorders. However, its impurities, particularly Mometasone Furoate Impurity A, have garnered attention regarding their biological activity and potential effects on pharmacokinetics and pharmacodynamics. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is one of the several impurities that can arise during the synthesis of mometasone furoate. Understanding the biological activity of this impurity is critical for assessing the safety and efficacy of formulations containing mometasone furoate. The impurity's structure and metabolic profile may influence its pharmacological effects and interactions with glucocorticoid receptors.

Biological Activity

Mechanism of Action:

Mometasone furoate exerts its effects primarily through glucocorticoid receptor (GR) activation, leading to the modulation of inflammatory pathways. The affinity for GR is significantly higher than that of other corticosteroids, which suggests that both MF and its impurities can exhibit similar or altered biological activities depending on their receptor binding affinities.

Metabolism:

Research indicates that mometasone furoate undergoes extensive hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A4. This metabolic pathway generates several metabolites, some of which may retain biological activity. For instance, in studies involving rat and human liver S9 fractions, it was found that both MF and its metabolites exhibited varying degrees of glucocorticoid receptor binding affinity .

Comparative Biological Activity

| Compound | Relative Binding Affinity (RBA) | Biological Activity |

|---|---|---|

| Mometasone Furoate | 2900 | High anti-inflammatory activity |

| This compound | Unknown | Potentially lower than MF |

| MET1 (major metabolite) | Varies | Active metabolite |

| MET2 | 700 | Moderate activity |

Case Studies

-

Topical Application Studies:

Clinical trials have demonstrated that topical formulations containing mometasone furoate are well tolerated with minimal side effects. In one study involving healthy volunteers applying a 0.1% cream for 12 months, no significant atrophogenic effects were observed . This suggests that even impurities present in low concentrations do not significantly compromise safety. -

Inhalation Studies:

Inhaled mometasone furoate has been shown to effectively reduce symptoms in asthma patients. The systemic absorption of the drug is low (<1%), indicating that impurities like this compound may have limited systemic exposure and thus reduced potential for adverse effects . However, the cumulative effects of impurities in chronic use scenarios warrant further investigation. -

Nasal Spray Efficacy:

Mometasone furoate nasal spray has been effective in treating nasal polyps, significantly improving symptoms and quality of life in patients . The role of impurities in this formulation remains to be fully elucidated but is critical for understanding long-term safety.

Research Findings

Recent studies emphasize the need for rigorous impurity testing in pharmaceutical formulations. Analytical methods such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are essential for quantifying impurities like this compound . The development of sensitive methods ensures that any potential biological activity associated with these impurities is adequately assessed.

Propriétés

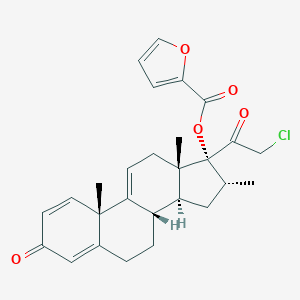

IUPAC Name |

[(8S,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClO5/c1-16-13-21-19-7-6-17-14-18(29)8-10-25(17,2)20(19)9-11-26(21,3)27(16,23(30)15-28)33-24(31)22-5-4-12-32-22/h4-5,8-10,12,14,16,19,21H,6-7,11,13,15H2,1-3H3/t16-,19-,21+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJLBVBYMSNTPZ-XACSLSAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83880-65-3 | |

| Record name | 21-Chloro-16alpha-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl furan-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083880653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-CHLORO-16.ALPHA.-METHYL-3,20-DIOXOPREGNA-1,4,9(11)-TRIEN-17-YL FURAN-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A68F897F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the advantages of using supercritical fluid chromatography (SFC) for analyzing Mometasone Furoate impurities compared to traditional methods?

A1: While the provided research abstract [] doesn't directly compare SFC to other methods, it highlights the development of an "orthogonal method" for impurity analysis. Orthogonality in analytical chemistry implies using a technique fundamentally different from the primary method. This suggests SFC offers unique selectivity or separation capabilities for Mometasone Furoate impurities that might be advantageous over traditional techniques like HPLC. SFC often boasts faster separations due to higher analyte diffusivity in supercritical fluids and can be more environmentally friendly due to reduced solvent consumption.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.